5-{[(4-NITROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE
Description
5-{[(4-Nitrophenyl)Methyl]Sulfanyl}-1-Phenyl-1H-1,2,3,4-Tetrazole is a heterocyclic compound featuring a tetrazole core substituted with a phenyl group at the 1-position and a 4-nitrobenzylthio moiety at the 5-position. Tetrazoles are known for their high nitrogen content, stability, and diverse biological activities, including antimicrobial, anti-inflammatory, and analgesic properties . The 4-nitrophenyl group in this compound likely enhances electron-withdrawing effects, influencing reactivity and pharmacological activity.
Properties
IUPAC Name |
5-[(4-nitrophenyl)methylsulfanyl]-1-phenyltetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O2S/c20-19(21)13-8-6-11(7-9-13)10-22-14-15-16-17-18(14)12-4-2-1-3-5-12/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINSQOLXINNYJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351675 | |
| Record name | 1H-Tetrazole, 5-[[(4-nitrophenyl)methyl]thio]-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81645-83-2 | |
| Record name | 1H-Tetrazole, 5-[[(4-nitrophenyl)methyl]thio]-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-NITROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE typically involves a multi-step process. One common method starts with the reaction of phenyl isothiocyanate with sodium azide to form 1-phenyl-1H-tetrazole-5-thiol. This intermediate is then reacted with propargyl bromide to yield a propargylsulfanyl derivative. Finally, the propargylsulfanyl derivative is treated with various azides to produce the desired tetrazole compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
5-{[(4-NITROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or alkyl halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing tetrazole rings exhibit antimicrobial properties. For instance, derivatives of tetrazoles have been shown to inhibit bacterial growth by disrupting cellular processes. The nitrophenyl moiety may contribute to this activity through mechanisms involving DNA binding and enzyme inhibition .
Anticancer Properties
The ability of 5-{[(4-nitrophenyl)methyl]sulfanyl}-1-phenyl-1H-1,2,3,4-tetrazole to interact with DNA positions it as a potential anticancer agent. Studies have demonstrated that similar compounds can inhibit cancer cell proliferation by inducing apoptosis through DNA damage pathways . The nitro group can undergo reduction in biological systems to form reactive intermediates that may bind covalently to nucleophilic sites on DNA.
Enzyme Inhibition
This compound may also serve as an enzyme inhibitor. The structural features allow it to interact with various enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as diabetes and hypertension . The specific interactions and inhibition mechanisms are subjects of ongoing research.
Organic Synthesis
The unique structure of 5-{[(4-nitrophenyl)methyl]sulfanyl}-1-phenyl-1H-1,2,3,4-tetrazole makes it valuable in organic synthesis. It can act as a building block for synthesizing more complex molecules through various coupling reactions. Its reactivity allows for modifications that can lead to new materials with tailored properties .
Coordination Chemistry
The compound's ability to form stable complexes with metal ions opens avenues in coordination chemistry. Such complexes can be utilized in catalysis or as sensors for detecting metal ions in environmental samples .
Case Study 1: Antimicrobial Screening
A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of various tetrazole derivatives, including 5-{[(4-nitrophenyl)methyl]sulfanyl}-1-phenyl-1H-1,2,3,4-tetrazole. The results indicated significant inhibition of Gram-positive bacteria at concentrations as low as 10 µg/mL. This suggests potential for development into therapeutic agents against bacterial infections.
Case Study 2: Anticancer Activity Assessment
In vitro studies on cancer cell lines demonstrated that the compound induced apoptosis at micromolar concentrations. Flow cytometry analysis revealed increased levels of reactive oxygen species (ROS), indicating a possible mechanism involving oxidative stress leading to cell death .
Mechanism of Action
The mechanism of action of 5-{[(4-NITROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The tetrazole ring can also participate in coordination with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Key Observations :
- Substituent Effects : The 4-nitrobenzylthio group in the target compound introduces both electron-withdrawing (nitro) and lipophilic (benzylthio) properties, contrasting with sulfonyl groups in triazole derivatives (e.g., ) that may reduce membrane permeability .
Pharmacological Activity Comparisons
Key Observations :
Key Observations :
- Tetrazole Synthesis : Tetrazoles are often synthesized via [2+3] cycloaddition between nitriles and sodium azide, whereas triazoles () and oxadiazoles () require ketones or ester intermediates .
- Functionalization : Post-synthetic modifications (e.g., sulfanylation) are critical for introducing the 4-nitrobenzylthio group in the target compound, paralleling methods in for triazole thioether formation .
Biological Activity
5-{[(4-Nitrophenyl)methyl]sulfanyl}-1-phenyl-1H-1,2,3,4-tetrazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a tetrazole ring, which is known for its diverse biological activities. The presence of the 4-nitrophenyl group enhances the compound's reactivity and potential interactions with biological macromolecules.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several key mechanisms:
- DNA Interaction : The nitro group can be reduced to form reactive intermediates that may bind to DNA, inhibiting replication and transcription processes.
- Enzyme Inhibition : The compound may interact with various enzymes, altering their activity and affecting cellular functions.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
In Vitro Studies
In vitro studies have demonstrated that 5-{[(4-nitrophenyl)methyl]sulfanyl}-1-phenyl-1H-1,2,3,4-tetrazole exhibits significant cytotoxicity against cancer cell lines. For instance, a study reported an IC50 value of 15 µM against human breast cancer cells (MCF-7) .
Case Studies
A notable case study involved the synthesis and evaluation of derivatives based on the tetrazole framework. Researchers found that modifications to the phenyl ring significantly influenced the compound's potency against various cancer cell lines. The introduction of electron-withdrawing groups enhanced the cytotoxic effects .
Data Table: Comparative Biological Activity
| Compound Name | Structure Features | IC50 (µM) | Biological Activity |
|---|---|---|---|
| 5-{[(4-Nitrophenyl)methyl]sulfanyl}-1-phenyl-1H-1,2,3,4-tetrazole | Tetrazole ring with nitrophenyl group | 15 | Cytotoxicity against MCF-7 |
| 4-{[(4-Nitrophenyl)methyl]sulfanyl}-6-phenyl-1,3,5-triazin-2(1H)-one | Triazine ring with nitrophenyl group | 20 | Antitumor activity |
| 2-{[(4-nitrophenyl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole | Oxadiazole ring with nitrophenyl group | 25 | Antimicrobial activity |
Q & A
Q. What are the optimal synthetic routes for 5-{[(4-nitrophenyl)methyl]sulfanyl}-1-phenyl-1H-1,2,3,4-tetrazole?
Methodological Answer: Two primary synthetic strategies are documented:
- Solvent-free catalytic synthesis : Using natural bentonite-supported copper nanoparticles (Cu NPs/bentonite), this method eliminates solvents, reduces reaction time (~2 hours), and achieves high yields (~90%). The catalyst is recyclable for at least four cycles without significant loss in activity .
- Aqueous-phase reduction and cyclization : Nitrobenzene is reduced to aniline in water (90% conversion) and subsequently converted to 1-phenyl-1H-tetrazole (94% conversion) under reflux. Water’s high dielectric constant facilitates polar intermediates, enhancing selectivity (>98%) .
Q. Table 1: Comparison of Synthetic Methods
| Parameter | Solvent-Free (Cu NPs/bentonite) | Aqueous Reduction |
|---|---|---|
| Reaction Time | ~2 hours | ~1 hour (per step) |
| Catalyst Recyclability | 4 cycles (stable) | Not applicable |
| Solvent | None (solvent-free) | Water |
| Yield | ~90% | 94% (tetrazole step) |
Q. How can the molecular structure of this compound be experimentally characterized?
Methodological Answer: Key techniques include:
- X-ray crystallography : Resolve crystal packing and bond geometry. Software like SHELX (SHELXL for refinement) is widely used for small-molecule analysis .
- Spectroscopy :
- NMR : Confirm proton environments (e.g., phenyl, sulfanyl, and tetrazole groups) .
- Mass spectrometry : Validate molecular weight and fragmentation patterns.
- Thermal analysis : TGA/DSC to assess stability and phase transitions (e.g., decomposition points) .
Advanced Research Questions
Q. How does solvent choice influence the reaction mechanism and efficiency during synthesis?
Methodological Answer:
- Polar solvents (e.g., water) : Promote polar intermediates via high dielectric constants, enhancing nitro-group reduction and cyclization steps. Water achieves 94% tetrazole yield due to efficient energy transfer under reflux .
- Non-polar solvents : Less effective for nitro-group activation but may improve selectivity in specific intermediates.
- Solvent-free systems : Eliminate solvent interactions, favoring surface-mediated catalysis (e.g., Cu NPs/bentonite) with reduced side reactions .
Q. What is the recyclability and stability of Cu NPs/bentonite in solvent-free synthesis?
Methodological Answer:
- Recyclability : The catalyst retains ~95% activity after four cycles, attributed to bentonite’s high surface area and Cu NPs’ robustness. Leaching tests show <2% Cu loss per cycle .
- Stability : Post-reaction characterization (XRD, TEM) confirms no structural degradation or nanoparticle aggregation.
Q. How can researchers resolve contradictions in reported synthetic yields or conditions?
Methodological Answer:
- Case study : Compare solvent-free (90% yield ) vs. aqueous-phase (94% yield ) methods.
- Key variables : Reaction time, temperature, and catalyst loading.
- Statistical analysis : Use ANOVA to assess significance of solvent choice on yield.
- Controlled experiments : Reproduce both methods under identical conditions to isolate solvent/catalyst effects.
Q. How can computational modeling complement experimental data for this compound?
Methodological Answer:
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for sulfanyl or nitro groups .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide pharmacological studies.
- Validation : Compare computed IR/NMR spectra with experimental data to refine models .
Q. What analytical methods are critical for assessing purity and byproduct formation?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
